5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4S2/c13-10-2-1-8(20-10)11(17)15-12-14-7(5-22-12)9-3-6(4-21-9)16(18)19/h1-5H,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTTWGUJYCCPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with α-haloketones under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling Reactions: The final coupling of the thiazole derivative with furan-2-carboxylic acid or its derivatives is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Coupling: EDCI, DMAP, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide has been investigated for its potential as an antimicrobial agent . The presence of the nitro group is significant, as compounds with nitro functionalities often exhibit enhanced antibacterial properties.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various thiazole derivatives, it was found that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial growth by targeting specific enzymes crucial for cell division .
Anticancer Research
Research indicates that derivatives of thiazole compounds can exhibit anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways.
Case Study: Cytotoxicity Assays
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxic effects on breast cancer cell lines, which may be attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival .
Chemical Biology
The compound serves as a valuable building block in the synthesis of more complex molecules with targeted biological activities. Its ability to undergo various chemical reactions allows for the development of new derivatives that may possess enhanced pharmacological profiles.
Table 1: Reaction Pathways and Products
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Oxidation | Nitro group reduction to amino group | Amino-thiazole derivative |
| Substitution | Phenylthio group substitution | Various substituted thiazoles |
| Hydrolysis | Amide hydrolysis under acidic conditions | Carboxylic acid and amine |
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
5-Bromo-N-(4-Methyl-1,3-Thiazol-2-yl)Furan-2-Carboxamide (CAS 551907-13-2)
- Structural Difference : The thiazole ring is substituted with a methyl group instead of the 4-nitrothiophen-2-yl group.
- Impact on Properties :
- Electronics : The methyl group is electron-donating, increasing electron density on the thiazole ring compared to the nitrothiophene substituent. This may reduce electrophilic reactivity.
- Biological Activity : Methyl-substituted analogs often exhibit lower antimicrobial potency than nitro-containing derivatives due to reduced electron-withdrawing effects, which are critical for interactions with bacterial enzymes .
N-(2,4-Dichlorophenyl)-5-Bromo-Furan-2-Carboxamide
- Structural Difference : The thiazole ring is replaced with a 2,4-dichlorophenyl group.
- Bioactivity: Chlorinated aromatic groups are associated with enhanced antifungal activity, as seen in crop protection agents .
Core Heterocycle Modifications
5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide
- Structural Difference : The furan core is replaced with thiophene.
- Impact on Properties :
- Electron Density : Thiophene has higher aromaticity than furan, altering π-π stacking interactions with biological targets.
- Synthetic Accessibility : Suzuki-Miyaura cross-coupling (used for thiophene analogs) may require optimization for furan derivatives due to differences in boronic acid reactivity .
Functional Group Variations
VPC-14449 (4-(4-(2,4-Dibromo-1H-Imidazol-1-yl)Thiazol-2-yl)Morpholine)
- Structural Difference : The furan-carboxamide is replaced with a dibromoimidazole-thiazole-morpholine scaffold.
- Impact on Properties: Electrostatic Potential: The nitro group in the target compound creates a stronger electron-deficient region compared to brominated imidazoles, influencing DNA-binding affinity . NMR Discrepancies: Incorrect bromo positioning (e.g., 4,5-dibromo vs. 2,4-dibromo) can drastically alter spectral data, underscoring the need for precise synthesis .
Data Tables
Table 1: Key Properties of 5-Bromo-N-(4-(4-Nitrothiophen-2-yl)Thiazol-2-yl)Furan-2-Carboxamide and Analogs
| Compound Name | Molecular Weight | LogP* | Antibacterial MIC (µg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | 438.25 | 2.8 | 3.2 (E. coli) | Not reported |
| 5-Bromo-N-(4-Methyl-Thiazol-2-yl)Furan-2-CA | 341.18 | 2.1 | 12.5 (E. coli) | 80 |
| 5-Bromo-N-(2,4-Dichlorophenyl)Furan-2-CA | 375.54 | 3.5 | 25.0 (C. albicans) | 65 |
| VPC-14449 | 489.12 | 1.9 | N/A | 72 |
Research Findings
- Antibacterial Efficacy : The nitrothiophen-thiazole derivative shows superior activity against Gram-negative bacteria compared to methyl-thiazole analogs, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .
- Synthetic Challenges : Suzuki couplings for furan derivatives require careful catalyst selection (e.g., Pd(PPh₃)₄) to avoid side reactions observed in thiophene systems .
- Computational Insights : Multiwfn analysis reveals the nitro group generates a localized electron-deficient region in the target compound, critical for binding to bacterial topoisomerases .
Biological Activity
5-Bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide is an organic compound with a complex structure that includes a bromine atom, a nitro group, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. The unique combination of functional groups in this molecule suggests promising interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved by reacting thiourea derivatives with α-haloketones under basic conditions.
- Introduction of the Nitro Group : The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
- Bromination : The bromine atom is added through bromination reactions using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound has a broad spectrum of antibacterial activity, particularly against E. coli and S. aureus.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It demonstrates effectiveness against common fungal strains such as Candida albicans.
Antifungal Efficacy
The following table presents the antifungal activity data:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings indicate that the compound holds potential as an antifungal agent, warranting further investigation into its mechanisms of action.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same class, providing insights into structure-activity relationships (SAR). For instance, derivatives with varying substitutions on the thiazole or furan rings often exhibit different levels of biological activity.
A notable case study involved a series of thiazole derivatives where modifications to the nitro and bromine substituents significantly influenced their antimicrobial efficacy. These studies highlight the importance of functional group positioning in optimizing biological activity.
Structure-Activity Relationship Analysis
A comprehensive SAR analysis can be summarized as follows:
- Bromine Substitution : Enhances reactivity and potentially increases interaction with biological targets.
- Nitro Group Positioning : The position of the nitro group appears to correlate with increased antibacterial potency.
- Thiazole Ring Modifications : Variations in thiazole ring substituents lead to diverse biological profiles.
Q & A
Q. What are the common synthetic routes for 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thioamides or coupling of brominated intermediates. For example, thiazole rings can be constructed using Hantzsch thiazole synthesis with α-haloketones and thioureas .
- Step 2: Introduction of the nitrothiophene moiety through Suzuki-Miyaura coupling or electrophilic nitration. Nitration conditions (e.g., HNO₃/H₂SO₄) must be optimized to avoid over-oxidation .
- Step 3: Carboxamide linkage via activation of the furan-2-carboxylic acid (e.g., using EDCI/HOBt) and coupling with the amine-functionalized thiazole intermediate .
Key considerations include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control to prevent decomposition .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic Techniques:
- NMR: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., furan C-H at δ 7.2–7.5 ppm) and carbon frameworks .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z ~424) and fragmentation patterns .
- Chromatography: HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and identify by-products .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Antimicrobial Screening:
- Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Fungal Assays: Disk diffusion against C. albicans to assess zone-of-inhibition .
- Anticancer Profiling:
- SRB Assay: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound?
- Modification of Substituents:
- Replace the nitro group (-NO₂) with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on bioactivity .
- Vary the bromine position on the furan ring to study steric effects .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase (antimicrobial) or EGFR (anticancer). The nitrothiophene and thiazole moieties likely engage in π-π stacking and hydrogen bonding .
Q. What methodologies resolve contradictions in biological activity data?
- Orthogonal Assays: Confirm antimicrobial activity with both agar dilution and time-kill kinetics to rule out false positives .
- Purity Validation: Re-test compounds after repurification via column chromatography to exclude impurities as confounding factors .
- Metabolic Stability: Perform hepatic microsome assays to determine if inactive results stem from rapid metabolism .
Q. How can mechanistic studies elucidate its mode of action?
- Enzyme Inhibition Assays: Directly test inhibition of bacterial DNA topoisomerase IV or human kinases (e.g., using fluorescence-based ATPase assays) .
- ROS Detection: Use DCFH-DA probes in cancer cells to measure reactive oxygen species (ROS) induction, linking cytotoxicity to oxidative stress .
- Transcriptomics: RNA-seq analysis on treated microbial/cancer cells to identify dysregulated pathways (e.g., apoptosis genes) .
Q. What strategies optimize its pharmacokinetic properties?
- Solubility Enhancement: Co-crystallization with cyclodextrins or formulation in PEG-based nanoemulsions .
- Metabolic Profiling: Incubate with liver microsomes to identify major metabolites (e.g., demethylation or nitro-reduction) and guide structural stabilization .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis | Hantzsch thiazole synthesis, Suzuki coupling, carbodiimide-mediated coupling | |
| Characterization | ¹H/¹³C NMR, HRMS, HPLC | |
| Biological Assays | SRB cytotoxicity, microdilution MIC, ROS detection | |
| SAR Analysis | Molecular docking, substituent modulation, enzyme inhibition assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
